(5-Chloro-1-pentynyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

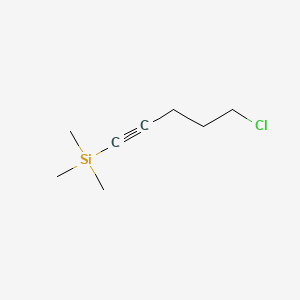

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropent-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVHIBLXQNNITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374083 | |

| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77113-48-5 | |

| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-1-pentynyl)trimethylsilane

Introduction

This compound is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, polymer chemistry, and materials science. Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alkyl chloride, makes it a versatile building block. The TMS group serves as a protecting group for the terminal alkyne, preventing its deprotonation under moderately basic conditions while allowing for selective deprotection or participation in specific coupling reactions. The chloroalkyl chain provides a reactive site for nucleophilic substitution or conversion into organometallic reagents.

This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex molecules and functional polymers. Notably, it is a key starting material for creating specialized anionic polymerization initiators, which are instrumental in developing advanced materials with controlled architectures[1]. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safe handling protocols, and a practical application in synthesis, tailored for professionals in research and drug development.

Section 1: Core Physical and Chemical Properties

The utility of any chemical reagent in a laboratory setting begins with a thorough understanding of its physical properties. These parameters dictate storage conditions, purification methods, and appropriate handling procedures. This compound is a liquid at room temperature with a notable boiling point under reduced pressure, indicating its suitability for purification by vacuum distillation[2].

Table 1: Key Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 77113-48-5 | [1][2][3] |

| Molecular Formula | C₈H₁₅ClSi | [2][3] |

| Linear Formula | Cl(CH₂)₃C≡CSi(CH₃)₃ | [1] |

| Molecular Weight | 174.74 g/mol | [1][2][3] |

| Physical State | Liquid | [4] |

| Boiling Point | 75-77 °C at 20.6 mmHg (27.5 hPa) | [2] |

| Density | 0.977 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4560 | [1][2] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| InChI Key | UPVHIBLXQNNITH-UHFFFAOYSA-N | [1][2] |

Section 2: Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments:

-

δ ≈ 0.15-0.25 ppm (singlet, 9H): This strong singlet arises from the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on silicon.

-

δ ≈ 3.55-3.65 ppm (triplet, 2H): These protons are on the carbon adjacent to the chlorine atom (-CH₂Cl). The electronegative chlorine atom deshields these protons, shifting them significantly downfield. The signal appears as a triplet due to coupling with the adjacent methylene group.

-

δ ≈ 2.35-2.45 ppm (triplet, 2H): This signal corresponds to the methylene protons adjacent to the silyl-alkyne moiety (-C≡C-CH₂-). The electron-withdrawing nature of the alkyne causes a moderate downfield shift. This signal is a triplet due to coupling with the central methylene group.

-

δ ≈ 1.90-2.05 ppm (quintet, 2H): The central methylene group protons (-CH₂-CH₂-CH₂-) are expected in this region. The signal will appear as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information:

-

δ ≈ -0.5 to 0.5 ppm: The three equivalent methyl carbons of the TMS group.

-

δ ≈ 20-35 ppm: Three signals corresponding to the methylene carbons of the pentynyl chain. The carbon attached to chlorine will be the most downfield of the three (≈ 44 ppm).

-

δ ≈ 85-110 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne. The carbon directly attached to the silicon atom will be further downfield than the internal alkyne carbon.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups:

-

2170-2180 cm⁻¹ (sharp, medium): Characteristic C≡C (alkyne) stretching vibration. The silyl substitution slightly lowers the frequency compared to a terminal alkyne.

-

2850-2960 cm⁻¹ (strong): C-H stretching from the methylene and methyl groups.

-

1250 cm⁻¹ (strong): Symmetric deformation of the Si-(CH₃)₃ group, a hallmark of TMS-containing compounds.

-

650-750 cm⁻¹ (strong): C-Cl stretching vibration.

Section 3: Safe Handling, Storage, and Best Practices

This compound is classified as a combustible liquid and can cause serious eye irritation[4]. Adherence to rigorous safety protocols is mandatory.

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat[4]. Contact lenses should not be worn[4].

-

Ground and bond all containers and receiving equipment to prevent static electricity discharge, which could ignite vapors[4][5]. Use only non-sparking tools[4][5].

-

Avoid contact with skin and eyes and inhalation of vapor[4].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[2][4].

-

Keep away from heat, sparks, open flames, and other ignition sources[4][5].

-

Store separately from incompatible materials, particularly strong oxidizing agents[4].

Caption: General laboratory safety workflow.

Section 4: Application in Synthesis: Preparation of an Anionic Polymerization Initiator

A primary application of this compound is its conversion to an acetylene-functionalized lithium initiator, 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[1][6]. This initiator is valuable because the alkyne functionality remains intact after polymerization, allowing for post-polymerization modification via "click" chemistry.

Experimental Protocol: Synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)

Causality Statement: This procedure transforms the electrophilic C-Cl bond into a highly nucleophilic C-Li bond. The reaction requires strictly anhydrous and anaerobic conditions because organolithium reagents are extremely reactive towards water, oxygen, and other protic sources. The use of an ether solvent like THF is crucial as it solvates the lithium cation, stabilizing the organolithium species.

Reagents & Equipment:

-

This compound

-

Lithium metal (dispersion or finely cut wire)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere (Argon)

-

Dry glassware (oven-dried and cooled under vacuum)

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfers

Step-by-Step Methodology:

-

System Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon. Flame-dry the entire apparatus under vacuum and backfill with argon. Allow to cool to room temperature.

-

Reagent Addition: To the flask, add lithium metal (2.2 equivalents). Add anhydrous THF via cannula to cover the lithium.

-

Initiation: Add a solution of this compound (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred lithium suspension at room temperature.

-

Reaction Monitoring: The reaction is exothermic. An immediate color change (often to a reddish-brown) indicates the formation of the organolithium species. The consumption of the shiny lithium metal is also a visual indicator of progress.

-

Completion and Use: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete conversion. The resulting solution of the TMSPLi initiator is typically not isolated and is used directly in subsequent polymerization steps by titrating or transferring it via cannula to a monomer solution.

Caption: Synthesis of TMSPLi from its chloro-precursor.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced molecular design. Its well-defined physical properties allow for predictable and safe handling, while its dual functionality provides a gateway to complex synthetic targets. For researchers in drug development, its capacity to serve as a building block for creating novel scaffolds is significant. For polymer scientists, its role as a precursor to functional initiators is critical for engineering next-generation materials. A thorough understanding of the principles outlined in this guide is the first step toward unlocking the full synthetic potential of this versatile reagent.

References

An In-Depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-pentynyl)trimethylsilane is a bifunctional organosilane that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a trimethylsilyl-protected alkyne and a terminal alkyl chloride, offers orthogonal reactivity that enables the sequential introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its key reactions, and its strategic applications in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate field of molecular design and synthesis, particularly for pharmaceutical applications, the efficiency of a synthetic route is paramount. Bifunctional building blocks, such as this compound, offer a significant strategic advantage by incorporating two distinct reactive centers within a single molecule. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its acidic proton from interfering with base-sensitive reactions while also allowing for a suite of silyl-group-specific transformations.[1] Concurrently, the primary alkyl chloride provides a reactive handle for nucleophilic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly sought-after intermediate in the construction of complex organic architectures. Alkynes, in general, are of immense importance in medicinal chemistry due to their linear geometry, which can act as a rigid linker, and their ability to participate in a wide array of transformations, including "click chemistry," to generate diverse molecular libraries.[2][][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in the laboratory.

Physical Properties

The macroscopic properties of this compound are summarized in the table below, based on data from commercial suppliers.

| Property | Value |

| CAS Number | 77113-48-5 |

| Molecular Formula | C8H15ClSi |

| Molecular Weight | 174.74 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.977 g/mL at 25 °C[5] |

| Boiling Point | 75-77 °C at 20.6 mmHg[5] |

| Refractive Index (n20/D) | 1.4560[5] |

Spectroscopic Characterization

-

¹H NMR (Predicted):

-

δ 0.15 (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region.

-

δ 1.90 (quintet, 2H, -CH₂-CH₂-CH₂Cl): The central methylene protons, coupled to the adjacent methylene groups.

-

δ 2.40 (t, 2H, ≡C-CH₂-): The methylene protons adjacent to the alkyne, deshielded by the triple bond.

-

δ 3.60 (t, 2H, -CH₂-Cl): The methylene protons attached to the electron-withdrawing chlorine atom, appearing furthest downfield in the aliphatic region.

-

-

¹³C NMR (Predicted):

-

δ 0.0 (-Si(CH₃)₃): The carbons of the TMS group.

-

δ 19.0 (≡C-CH₂-): The methylene carbon adjacent to the alkyne.

-

δ 31.0 (-CH₂-CH₂-CH₂Cl): The central methylene carbon.

-

δ 44.0 (-CH₂-Cl): The carbon bearing the chlorine atom.

-

δ 85.0 (-C≡C-Si): The sp-hybridized carbon attached to the silicon atom.

-

δ 107.0 (-C≡C-Si): The second sp-hybridized carbon of the alkyne.[6][8]

-

-

Infrared (IR) Spectroscopy:

-

~2175 cm⁻¹ (C≡C stretch): A characteristic, though potentially weak, absorption for a silyl-protected internal alkyne.

-

~1250 cm⁻¹ and ~840 cm⁻¹ (Si-CH₃ deformations): Strong bands indicative of the trimethylsilyl group.

-

~600-800 cm⁻¹ (C-Cl stretch): A moderate to strong absorption for the alkyl chloride.

-

Synthesis of this compound: A Validated Protocol

The most logical and widely practiced approach to synthesizing molecules of this type is through the nucleophilic substitution of a suitable electrophile by a lithium acetylide. The following protocol is based on well-established chemical principles for alkyne alkylation.

Reaction Principle

The synthesis involves the deprotonation of trimethylsilylacetylene using a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding lithium acetylide. This potent nucleophile is then reacted with an electrophile containing the desired chloropropyl chain. 1-Bromo-3-chloropropane is the ideal electrophile for this purpose, as the bromide is a better leaving group than the chloride, ensuring regioselective alkylation at the carbon-bromine bond.

Detailed Experimental Protocol

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromo-3-chloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add trimethylsilylacetylene (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

-

Add 1-bromo-3-chloropropane (1.1 equivalents) dropwise to the lithium acetylide solution, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity, comparing the obtained spectra with the predicted values.

Key Reactions and Synthetic Utility

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a powerful tool in multistep synthesis.

Reactions at the Alkyl Chloride Terminus

The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a wide array of functional groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. University of Ottawa NMR Facility Blog: Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? [u-of-o-nmr-facility.blogspot.com]

structure and characterization of (5-Chloro-1-pentynyl)trimethylsilane

An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organosilane compound of significant interest in modern organic synthesis. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique combination allows for orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed structural characterization through spectroscopic methods (NMR, IR, MS), insights into its chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers and professionals in drug development with the technical knowledge required for the effective application of this valuable synthetic intermediate.

Introduction: A Bifunctional Building Block

This compound, identified by CAS Number 77113-48-5, is a key intermediate in synthetic chemistry.[1][2] Its utility stems from the two distinct reactive sites within its molecular framework: the trimethylsilyl-protected alkyne and the terminal chloropentyl chain.

-

The Silyl-Protected Alkyne: The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with base-sensitive reactions elsewhere in the molecule. The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of transformations, such as Sonogashira couplings, "click" chemistry, and acetylide additions.

-

The Alkyl Chloride: The primary chloride at the opposing end of the carbon chain is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, or for the formation of carbon-carbon bonds via organometallic reagents.

This dual functionality makes it an ideal precursor for creating complex molecules where precise, stepwise bond formation is critical. For instance, it has been utilized in the synthesis of specialized initiators for anionic polymerization.[1][3][4]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 77113-48-5[1][2] |

| Molecular Formula | C₈H₁₅ClSi[2] |

| Molecular Weight | 174.74 g/mol [1][2] |

| IUPAC Name | (5-chloropent-1-yn-1-yl)trimethylsilane |

| Synonyms | 1-Chloro-5-trimethylsilyl-4-pentyne[2] |

| Appearance | Liquid[4] |

| Boiling Point | 75-77 °C at 20.6 mmHg[1] |

| Density | 0.977 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4560[1] |

| Flash Point | 65 °C (149 °F) - closed cup[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Grignard reaction followed by silylation. The causality behind this approach lies in the robust and well-established nature of these reactions for forming carbon-carbon and carbon-silicon bonds.

Synthetic Rationale and Mechanism

The most common synthetic route involves the reaction of ethynyltrimethylsilane with a Grignard reagent derived from a dihaloalkane, such as 1-bromo-3-chloropropane or a similar C3 synthon. A more direct, though less commonly cited route, would involve the lithiation of trimethylsilylacetylene followed by reaction with 1,4-dichlorobutane. The latter is conceptually simpler for illustrative purposes.

-

Deprotonation: Trimethylsilylacetylene is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C) to form the lithium acetylide. This is a classic acid-base reaction where the sp-hybridized C-H bond is sufficiently acidic to be removed by the strong base.

-

Nucleophilic Substitution: The resulting highly nucleophilic acetylide then attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane in an SN2 reaction. Using a large excess of the dichlorobutane helps to minimize the undesired dialkylation product.

The choice of 1,4-dichlorobutane is critical; it provides the necessary four-carbon spacer with a terminal chloride ready for further functionalization.

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation: Slowly add trimethylsilylacetylene to the cooled THF. Then, add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt results in a slight color change.

-

Alkylation: In a separate flask, dissolve a 5-fold molar excess of 1,4-dichlorobutane in anhydrous THF. Add this solution to the lithium acetylide solution via cannula.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

The crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. Purification is essential for obtaining the compound at high purity (>97%).

-

Method of Choice: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound on a laboratory scale. Its reported boiling point of 75-77 °C at 20.6 mmHg allows for separation from less volatile impurities.[1]

-

Alternative Method: For smaller scales or for removing highly polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed.

Structural Elucidation and Characterization

Confirming the structure and assessing the purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Trimethylsilyl (TMS) group: A sharp, strong singlet integrating to 9 protons is expected around δ 0.15 ppm. This is characteristic of the chemically equivalent protons on the three methyl groups attached to the silicon atom.

-

Methylene protons: Three distinct methylene (-CH₂-) groups are present.

-

The protons adjacent to the chlorine atom (-CH₂Cl) will be the most deshielded, appearing as a triplet around δ 3.5-3.6 ppm.

-

The protons adjacent to the alkyne (-C≡C-CH₂-) will appear as a triplet around δ 2.3-2.4 ppm.

-

The central methylene group (-CH₂-CH₂-CH₂-) will appear as a quintet or multiplet around δ 1.8-2.0 ppm, being coupled to the two adjacent methylene groups.

-

-

-

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon backbone.

-

Alkyne carbons: Two quaternary signals are expected for the alkyne carbons, typically in the range of δ 80-110 ppm. The carbon directly attached to the silicon atom will be slightly upfield compared to the other alkyne carbon.

-

Alkyl carbons: Signals for the three methylene carbons will appear in the aliphatic region (δ 20-50 ppm). The carbon attached to the chlorine atom will be the most deshielded (~δ 44 ppm).

-

TMS carbons: A single signal for the three equivalent methyl carbons of the TMS group will appear far upfield, typically around δ 0 ppm.[5]

-

Table 2: Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -Si(CH ₃)₃ | ~0.15 (s, 9H) | ~0.0 |

| -C≡C-CH ₂- | ~2.35 (t, 2H) | ~20.0 |

| -CH₂-CH ₂-CH₂- | ~1.90 (quint, 2H) | ~31.5 |

| -CH ₂-Cl | ~3.55 (t, 2H) | ~44.0 |

| -C ≡C- | N/A | ~85.0 |

| -C≡C - | N/A | ~105.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2170-2180 cm⁻¹. The terminal alkyne C-H stretch (around 3300 cm⁻¹) will be absent due to the TMS protection.

-

C-H Stretches (sp³): Strong absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.

-

Si-C Stretch: Characteristic absorptions for the Si-C bond are typically found around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 650-750 cm⁻¹, corresponds to the C-Cl stretching vibration.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak. A key feature will be the isotopic pattern for chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For C₈H₁₅ClSi, the [M]⁺ peak for the ³⁵Cl isotope would be at m/z 174.06, and the [M+2]⁺ peak for ³⁷Cl would be at m/z 176.06.

-

Key Fragments: A prominent fragment is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation. Loss of a chlorine atom (m/z 139) or cleavage of the alkyl chain can also produce characteristic fragments.

Visualization of the Characterization Workflow

References

- 1. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

1H NMR and 13C NMR data for (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Chloro-1-pentynyl)trimethylsilane

Introduction

This compound is a bifunctional organosilane compound featuring a terminal trimethylsilyl-protected alkyne and a primary alkyl chloride.[1][2] Its chemical structure, Cl(CH₂)₃C≡CSi(CH₃)₃, makes it a valuable synthetic intermediate, particularly in the formation of functionalized polymers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as follows:

References

Introduction: The Strategic Value of (5-Chloro-1-pentynyl)trimethylsilane

An In-depth Technical Guide to the Core Raw Materials for the Synthesis of (5-Chloro-1-pentynyl)trimethylsilane

This compound is a bifunctional synthetic building block of significant utility in modern organic chemistry. Its structure uniquely combines a protected terminal alkyne with a primary alkyl chloride, offering orthogonal reactivity that enables sequential, selective chemical transformations. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the otherwise acidic acetylenic proton, preventing its interference in base-mediated reactions.[1][2] This allows the alkyl chloride moiety to be manipulated or used in coupling reactions without unintended deprotonation of the alkyne. Subsequently, the TMS group can be removed to liberate the terminal alkyne for further functionalization, such as in "click" chemistry, Sonogashira couplings, or polymerization initiation.[3][4]

This guide provides a detailed examination of the essential raw materials, the underlying reaction mechanism, and a field-proven protocol for the preparation of this versatile intermediate, designed for researchers and drug development professionals who require a deep, practical understanding of its synthesis.

Core Synthetic Rationale: Deprotonation and Silylation

The preparation of this compound is fundamentally a two-step, one-pot process centered on the protection of a terminal alkyne. The strategy hinges on the inherent acidity of the terminal C-H bond of the starting material, 5-chloro-1-pentyne.

-

Deprotonation: The synthesis begins with the deprotonation of 5-chloro-1-pentyne using a potent, non-nucleophilic base. This step generates a highly nucleophilic acetylide anion.

-

Silylation: The resulting acetylide anion is then trapped in situ by an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). This forms a stable carbon-silicon bond, yielding the desired product.

The choice of reagents and reaction conditions is critical to ensure high yield and purity, primarily by preventing side reactions and ensuring the process goes to completion.

Deep Dive into Core Raw Materials

The success of the synthesis is directly dependent on the quality and handling of the following key reagents.

| Reagent Name | Role in Synthesis | Chemical Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties & Hazards |

| 5-Chloro-1-pentyne | Alkyne Substrate | C₅H₇Cl | 102.56 | Clear, colorless to light brown liquid.[5] BP: ~113 °C.[5] Flammable.[6] |

| n-Butyllithium (n-BuLi) | Strong Base | C₄H₉Li | 64.06 | Powerful deprotonating agent.[7] Typically supplied as a 1.6 M or 2.5 M solution in hexanes.[7] Pyrophoric (ignites spontaneously in air). Highly reactive with water and protic solvents. |

| Trimethylsilyl chloride (TMSCl) | Silylating Agent | C₃H₉ClSi | 108.64 | Electrophilic silicon source.[8] Colorless, volatile liquid that fumes in moist air.[8] BP: 57 °C.[8] Corrosive and reacts with water. |

| Tetrahydrofuran (THF) | Aprotic Solvent | C₄H₈O | 72.11 | Polar aprotic solvent. Must be anhydrous, as any water will quench the n-BuLi. Can form explosive peroxides upon storage. |

The Substrate: 5-Chloro-1-pentyne

5-Chloro-1-pentyne is the foundational starting material.[9] Its terminal alkyne provides the acidic proton (pKa ≈ 25) necessary for deprotonation, while the chloroalkyl chain remains available for subsequent nucleophilic substitution or organometallic coupling reactions. For context, 5-chloro-1-pentyne is often synthesized from 4-pentyn-1-ol by treating it with a sulfonyl chloride (like methanesulfonyl chloride) and a base (like triethylamine) to convert the hydroxyl group into a good leaving group, which is then displaced by a chloride source.[5]

The Deprotonating Agent: n-Butyllithium (n-BuLi)

The deprotonation of a terminal alkyne requires a base significantly stronger than the resulting acetylide anion. n-Butyllithium is the reagent of choice for this transformation due to its exceptional basicity and commercial availability.[7][10] It efficiently and irreversibly deprotonates the alkyne to form a lithium acetylide intermediate and gaseous butane.

Causality Behind Experimental Choice: While other strong bases like Grignard reagents can deprotonate alkynes, n-BuLi is often preferred for its cleaner and faster reaction profile, leading to higher yields.[11][12] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures (typically -78 °C) to control its high reactivity and prevent side reactions.

The Silylating Agent: Trimethylsilyl Chloride (TMSCl)

Trimethylsilyl chloride is the quintessential electrophile for this reaction.[8][13] The silicon atom in TMSCl is electron-deficient due to the electronegative chlorine atom, making it susceptible to nucleophilic attack by the lithium acetylide generated in the first step. The reaction proceeds via an Sₙ2-type mechanism at the silicon center, displacing the chloride ion and forming a stable Si-C bond.[2]

Trustworthiness of the Protocol: The use of TMSCl to form trimethylsilyl ethers and alkynes is a cornerstone of protecting group chemistry in organic synthesis.[1][14] The resulting TMS-protected alkyne is stable to a wide range of reaction conditions under which a free alkyne would be reactive, yet it can be selectively deprotected under mild conditions, such as with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or potassium carbonate in methanol.[15]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from the core raw materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried or oven-dried glassware to ensure anhydrous conditions.

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Initial Charging: Add 5-chloro-1-pentyne (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Anion Formation: Stir the mixture at -78 °C for 1 hour after the addition is complete. A pale yellow solution or suspension of the lithium acetylide should form.

-

Silylation: Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the cold reaction mixture.

-

Warming: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Commercial Availability of Raw Materials

The primary raw materials for this synthesis are readily available from major chemical suppliers, ensuring a reliable supply chain for both research and commercial-scale production.

| Reagent | Example Supplier(s) | Typical Purity / Concentration |

| 5-Chloro-1-pentyne | Sigma-Aldrich, TCI, Alfa Aesar | ≥96-98%[6][16][17] |

| n-Butyllithium | Sigma-Aldrich, American Elements, Ascensus | 1.6 M or 2.5 M in hexanes[7] |

| Trimethylsilyl chloride | Sigma-Aldrich, Gelest, Nordmann | ≥98-99%[18][19] |

| Tetrahydrofuran (Anhydrous) | Major chemical suppliers | ≥99.9%, often with BHT as an inhibitor |

Conclusion

The synthesis of this compound is a robust and well-established procedure rooted in the fundamental principles of organometallic chemistry and protecting group strategy. The selection of high-purity, anhydrous raw materials—namely 5-chloro-1-pentyne, n-butyllithium, trimethylsilyl chloride, and an appropriate aprotic solvent—is paramount. By understanding the causal relationships behind each reagent's function and adhering to a rigorous experimental protocol, researchers can reliably produce this valuable bifunctional intermediate, unlocking its potential for constructing complex molecular architectures in pharmaceutical and materials science applications.

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1-pentyne | 14267-92-6 [chemicalbook.com]

- 6. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 8. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. americanelements.com [americanelements.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 13. Trimethylsilyl_chloride [chemeurope.com]

- 14. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 16. 5-Chloro-1-pentyne | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. 5-Chloro-1-pentyne, 98% | CymitQuimica [cymitquimica.com]

- 18. Trimethylsilyl chloride (75-77-5) at Nordmann - nordmann.global [nordmann.global]

- 19. TRIMETHYLCHLOROSILANE CYLINDER | [gelest.com]

An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (5-Chloro-1-pentynyl)trimethylsilane, a bifunctional organosilane reagent. We will explore its fundamental chemical and physical properties, outline its primary synthetic applications with mechanistic insights, and detail essential safety and handling protocols.

Core Chemical Identity and Properties

This compound is a valuable chemical intermediate characterized by two distinct reactive sites: a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique structure allows for selective and sequential chemical transformations, making it a versatile building block in organic synthesis.

The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection is crucial as the acidic proton of a terminal alkyne is incompatible with many organometallic reagents and strong bases used in subsequent reaction steps. The TMS group can be selectively removed under mild conditions, typically using fluoride ion sources (e.g., TBAF) or basic hydrolysis, to reveal the terminal alkyne for further functionalization.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Reference(s) |

| Molecular Weight | 174.74 g/mol | [1][2] |

| Molecular Formula | C₈H₁₅ClSi | [1][2][3] |

| CAS Number | 77113-48-5 | [4] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Boiling Point | 75-77 °C at 20.6 mmHg | [4] |

| Refractive Index | n20/D 1.4560 | [4] |

| Flash Point | 65 °C (149 °F) - closed cup | [5] |

Key Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to other reactive intermediates, most notably in the field of polymer chemistry.

Synthesis of Anionic Polymerization Initiators

A significant application of this compound is the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[4][6]. This is achieved through a lithium-halogen exchange reaction, where the alkyl chloride is converted to an organolithium reagent.

Reaction Causality: The choice of a lithium-halogen exchange is predicated on the higher reactivity of the carbon-chlorine bond compared to the silicon-carbon or other carbon-carbon bonds within the molecule under the specified reaction conditions. This allows for the selective formation of the desired organolithium species.

This newly formed organolithium compound, TMSPLi, can then act as an initiator for the anionic polymerization of various monomers, such as styrene[4][6]. The presence of the TMS-protected alkyne within the initiator introduces a functional handle at the beginning of the polymer chain.

Post-Polymerization Functionalization

After polymerization, the TMS protecting group on the alkyne can be removed. The resulting terminal alkyne on the polymer chain is a versatile functional group that can participate in a variety of subsequent reactions, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise and efficient attachment of other molecules, such as fluorescent dyes, biomolecules, or other polymer chains, to the synthesized polymer.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow from starting material to a functionalized polymer.

Experimental Protocol: Synthesis of TMSPLi

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize 5-trimethylsilyl-4-pentynyllithium (TMSPLi) for use as an anionic polymerization initiator.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium metal (dispersion or wire)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.

-

Inert Atmosphere: Purge the entire system with dry argon or nitrogen for at least 30 minutes to eliminate atmospheric oxygen and moisture, which would quench the organolithium reagent.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF) to the flask, followed by freshly cut lithium metal.

-

Initiation: Add a small amount of this compound via the dropping funnel to initiate the reaction. The reaction is often initiated by gentle warming or sonication.

-

Controlled Addition: Once the reaction has initiated (indicated by a color change or gentle reflux), add the remaining this compound dropwise from the addition funnel at a rate that maintains a controlled reaction temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until all the lithium metal has been consumed. The resulting solution of TMSPLi is typically used immediately in the subsequent polymerization step.

This protocol is a self-validating system in that the successful formation of the organolithium reagent is a prerequisite for the subsequent polymerization step. The initiation of polymerization serves as confirmation of the protocol's success.

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation[3].

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood[1].

-

Avoid contact with skin and eyes. Wear suitable protective clothing, including neoprene or nitrile rubber gloves and chemical goggles[1][3].

-

Keep away from heat, sparks, open flames, and hot surfaces[3].

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[1][3].

-

-

Storage Conditions:

-

In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].

-

Skin: Take off immediately all contaminated clothing and rinse skin with water/shower.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical[3].

Conclusion

This compound, with a molecular weight of 174.74 g/mol , is a highly versatile bifunctional reagent. Its strategic importance in polymer science is primarily due to its role as a precursor for functional anionic polymerization initiators. The ability to introduce a protected alkyne at the start of a polymer chain, which can later be deprotected and functionalized via click chemistry, offers a powerful tool for the design and synthesis of advanced macromolecular architectures. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Boiling Point of (5-Chloro-1-pentynyl)trimethylsilane at Reduced Pressure

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the principles and practices for determining and predicting the boiling point of (5-Chloro-1-pentynyl)trimethylsilane under reduced pressure conditions. As a versatile bifunctional molecule, this organosilane is a valuable intermediate in organic synthesis. A thorough understanding of its physical properties, particularly its boiling point, is critical for its purification and handling, ensuring the integrity of thermally sensitive synthetic pathways.

Introduction: The Synthetic Utility and Thermal Sensitivity of this compound

This compound, with the linear formula Cl(CH₂)₃C≡CSi(CH₃)₃, is a key building block in synthetic chemistry.[1] Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This dual functionality allows for a range of orthogonal chemical transformations. A notable application is its use in the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which serves as an effective initiator for the anionic polymerization of styrene.[2]

Given its applications, obtaining high-purity this compound is paramount. Distillation is the primary method for purification. However, like many complex organic molecules, it may be susceptible to decomposition, polymerization, or side reactions at elevated temperatures. Vacuum distillation—distillation under reduced pressure—is the essential technique employed to circumvent this issue.[3] By lowering the ambient pressure, the boiling point of the compound is significantly decreased, enabling purification at a lower, non-destructive temperature.[3][4]

Theoretical Framework: The Physics of Boiling Under Reduced Pressure

A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[4][5] In an open vessel at sea level, this occurs when the vapor pressure reaches atmospheric pressure (approximately 760 mmHg). The relationship between temperature and vapor pressure is non-linear; as temperature increases, vapor pressure rises exponentially.

Reducing the system pressure, for instance by using a vacuum pump, lowers the threshold that the vapor pressure must reach for boiling to commence. This direct relationship is qualitatively understood but can be quantitatively predicted using thermodynamic principles.

The Clausius-Clapeyron Relation

The fundamental thermodynamic principle governing the relationship between vapor pressure and temperature is the Clausius-Clapeyron relation.[3][6] It provides a mathematical approximation of the phase transition boundary between a liquid and a gas. For practical laboratory applications, it helps in estimating the boiling point of a liquid at a specific pressure if its boiling point at another pressure and its enthalpy of vaporization are known.[6]

Pressure-Temperature Nomographs

For routine laboratory work, a pressure-temperature nomograph is an invaluable graphical tool that provides a rapid and convenient method for estimating boiling points at reduced pressures without complex calculations.[7][8][9] A nomograph is constructed based on the Clausius-Clapeyron equation and empirical data for various classes of compounds.[8] By using a straightedge to connect a compound's known boiling point at a given pressure (e.g., atmospheric pressure) with a target pressure on a separate scale, the predicted boiling point under the new pressure can be read from a third scale.[9] It is an indispensable tool for planning vacuum distillations.

Boiling Point Data for this compound

Experimental data is the most reliable source for determining the boiling point of a compound. For this compound, the literature provides a specific boiling point under vacuum conditions.

| Pressure (mmHg) | Boiling Point (°C) | Source |

| 20.6 | 75 - 77 | Sigma-Aldrich[10] |

This data point is the cornerstone for both practical purification and theoretical predictions at other pressures.

Experimental Protocol: Vacuum Distillation for Boiling Point Determination

The following protocol outlines a robust method for the purification of this compound and the precise determination of its boiling point at a given reduced pressure. This procedure is designed to ensure accuracy and safety.

Safety Considerations

-

This compound is a combustible liquid with a flash point of 65 °C (149 °F). All heating should be conducted using a heating mantle, and no open flames should be present.

-

The procedure involves glassware under vacuum, which carries a risk of implosion. A blast shield should be used, and glassware must be inspected for cracks or defects prior to use.

-

Appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, and gloves, must be worn at all times.

-

The distillation should be performed in a well-ventilated fume hood.[10]

Apparatus

-

Round-bottom flask (appropriately sized for the sample volume)

-

Magnetic stir bar

-

Heating mantle with a stirrer

-

Claisen or three-way distillation head

-

Thermometer with adapter

-

Liebig or Vigreux condenser

-

Vacuum take-off adapter

-

Receiving flask(s)

-

Digital manometer or McLeod gauge

-

Cold trap (optional, but highly recommended to protect the pump)

-

Vacuum pump (capable of reaching the desired pressure)

-

Thick-walled vacuum tubing

-

Keck clips or other joint clamps

Step-by-Step Methodology

-

Preparation : Place the crude this compound and a magnetic stir bar into a dry round-bottom flask. The flask should not be more than two-thirds full.

-

Assembly : Assemble the distillation apparatus as illustrated in the diagram below. Ensure all glass joints are lightly greased with vacuum grease and securely clamped. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

-

Evacuation : Turn on the condenser cooling water. Begin stirring the liquid. Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease. Monitor the manometer until the desired pressure is reached and stable. A slow bubbling may occur as dissolved gases are removed.

-

Heating : Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

-

Equilibration and Fraction Collection : Increase the temperature gradually until the liquid begins to boil and a reflux ring of condensate starts to climb the distillation head. When the vapor temperature reaches a stable plateau and the first drops of distillate appear in the condenser, record both the temperature and the pressure. This stable temperature is the boiling point at that specific pressure.

-

Shutdown : After collecting the desired fraction, turn off the heater and allow the system to cool. Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Visual Workflow of the Experimental Setup

Caption: Diagram of a standard laboratory vacuum distillation setup.

Predicting Boiling Points Using a Nomograph

If an atmospheric boiling point were known or could be estimated, a nomograph could predict the boiling point at any reduced pressure. The reverse is also true. Using the known data point (75-77 °C at 20.6 mmHg), we can estimate the boiling point at other pressures.

Logical Workflow for Nomograph Use

Caption: Logical steps for using a pressure-temperature nomograph.

This predictive power is invaluable for process optimization, allowing a scientist to select a vacuum pump and operating pressure that will result in a boiling point well below the thermal decomposition temperature of the compound.

Conclusion

The boiling point of this compound has been experimentally determined to be 75-77 °C at a reduced pressure of 20.6 mmHg.[10] This data is crucial for the purification of this important synthetic intermediate via vacuum distillation, a technique that lowers the boiling point to prevent thermal degradation. The principles of the Clausius-Clapeyron relation and the practical application of pressure-temperature nomographs provide a solid theoretical and predictive foundation for scientists. The detailed experimental protocol provided herein offers a self-validating system for accurately determining this key physical property, ensuring the synthesis of high-purity material for research and development.

References

- 1. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. umsl.edu [umsl.edu]

- 8. P vs. T data [sites.science.oregonstate.edu]

- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of (5-Chloro-1-pentynyl)trimethylsilane in Sonogashira Coupling for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Alkyne

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, operates under mild conditions, demonstrating remarkable functional group tolerance and reliability.[1][4] Its application is extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the rigid, linear alkyne linker is a desirable structural motif.[5][6][7][8]

Alkynes are not merely structural linkers; they are versatile functional groups pivotal in medicinal chemistry and drug design.[7][][10] (5-Chloro-1-pentynyl)trimethylsilane emerges as a particularly strategic building block for Sonogashira couplings. It is a bifunctional reagent designed for multi-stage synthetic strategies:

-

The Trimethylsilyl (TMS) Group: This unit serves as a robust protecting group for the acidic terminal alkyne proton. This protection is critical for preventing the common side reaction of oxidative alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[1] The TMS group can be selectively removed under mild conditions post-coupling, unmasking the terminal alkyne for further transformations.

-

The Terminal Chloro-Alkyl Chain: The chloropentyl chain introduces a versatile electrophilic handle at the distal end of the molecule. After the Sonogashira coupling has been successfully performed, this chloride can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities such as azides (for click chemistry), amines, thiols, and more.

This application note provides a comprehensive guide to the theory, application, and practical execution of Sonogashira couplings using this compound, including detailed protocols, mechanistic insights, and strategies for subsequent functionalization.

Reaction Principle and Catalytic Mechanism

The efficacy of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][11] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Dual Catalytic Cycle:

-

Palladium Cycle (The C-C Bond Factory):

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active, low-valent Pd(0) catalyst, forming a Pd(II) intermediate.

-

Transmetalation: This Pd(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The alkynyl group is transferred from copper to palladium, displacing a halide ion.

-

Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

-

-

Copper Cycle (The Alkyne Activator):

-

Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated.

-

Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the deprotonated alkyne to form a key copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne and is poised to participate in the transmetalation step of the palladium cycle.

-

The TMS group on this compound does not directly participate in the catalytic cycle but prevents the alkyne from being deprotonated and forming a copper acetylide, thus precluding its use as the "terminal alkyne" component. The reagent is designed to be coupled after its TMS group has been removed, or it can be used in an "inverse" Sonogashira coupling if converted to an alkynyl halide. For the standard Sonogashira, a terminal alkyne is coupled to an aryl/vinyl halide. This guide will focus on a workflow where the TMS-protected chloroalkyne is first coupled to an aryl halide, followed by deprotection and further reaction.

However, for clarity on the general mechanism that makes the reaction work, the following diagram illustrates the standard process with a generic terminal alkyne.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 10. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to the Deprotection of (5-Chloro-1-pentynyl)trimethylsilane

Introduction: The Strategic Use and Removal of the Trimethylsilyl Protecting Group

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science, the terminal alkyne is a cornerstone functional group. Its utility in powerful transformations like the Sonogashira coupling, "click" chemistry, and alkynylation reactions is unparalleled. However, the acidic nature of the terminal acetylenic proton (pKa ≈ 25) necessitates a protection strategy to prevent unwanted side reactions in the presence of bases or nucleophiles.

The trimethylsilyl (TMS) group is arguably the most common and versatile protecting group for terminal alkynes.[1][2] Its popularity stems from several key advantages:

-

Facile Introduction: Easily installed using reagents like chlorotrimethylsilane (TMSCl) after deprotonation of the alkyne.[1]

-

Inertness: Robust enough to withstand a wide range of non-nucleophilic and non-basic reaction conditions.

-

Clean Removal: Can be cleaved under mild and selective conditions to regenerate the parent alkyne.[3][4]

This guide focuses specifically on the deprotection of (5-Chloro-1-pentynyl)trimethylsilane (CAS 77113-48-5)[5][6][7], a bifunctional building block where the terminal alkyne is masked by a TMS group. The presence of the primary alkyl chloride introduces an additional layer of complexity, demanding a deprotection strategy that is orthogonal to this potentially reactive site. The choice of reagent and conditions is therefore critical to avoid unwanted intramolecular cyclization or intermolecular substitution reactions, ensuring the integrity of the target molecule, 5-chloro-1-pentyne.

This document provides a detailed examination of the mechanisms, protocols, and critical considerations for the successful deprotection of this substrate, designed for researchers in synthetic and medicinal chemistry.

The Chemistry of Deprotection: Mechanistic Insights

Understanding the mechanism of TMS cleavage is fundamental to troubleshooting and optimizing the reaction. The driving force behind the deprotection is the exceptional stability of the silicon-oxygen or silicon-fluorine bond that is formed.

Fluoride-Mediated Deprotection (e.g., TBAF)

Fluoride ions exhibit an extremely high affinity for silicon, making fluoride-based reagents highly effective for cleaving Si-C bonds. The reaction proceeds via a hypervalent silicon intermediate.

-

Mechanism: The fluoride ion (from a source like Tetrabutylammonium Fluoride, TBAF) performs a nucleophilic attack on the silicon atom of the TMS group. This forms a pentacoordinate, negatively charged silicate intermediate. This intermediate is unstable and collapses, cleaving the weakest bond, which is the Si-C(alkyne) bond. The resulting acetylide anion is then protonated by a proton source in the reaction mixture (often residual water in the TBAF solution or during aqueous work-up) to yield the terminal alkyne.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 7. (5-クロロ-1-ペンチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: (5-Chloro-1-pentynyl)trimethylsilane as a Functional Initiator for Controlled Styrene Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of (5-Chloro-1-pentynyl)trimethylsilane as a functional initiator in the controlled radical polymerization of styrene. We will delve into the mechanistic rationale for its use, particularly within the framework of Atom Transfer Radical Polymerization (ATRP), and provide a comprehensive, step-by-step protocol for its implementation. The resulting α-alkynyl-functionalized polystyrene offers a versatile platform for post-polymerization modifications via "click" chemistry, enabling the synthesis of advanced polymer architectures and bioconjugates relevant to drug delivery and materials science.

Introduction: The Power of Functional Initiators in Polymer Synthesis

In the realm of polymer chemistry, the ability to precisely control polymer architecture and functionality is paramount. Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] A key advantage of these methods is the ability to employ functional initiators, which serve as the starting point of the polymer chain and introduce a specific chemical group at the α-terminus.[3] This approach allows for the direct incorporation of desired functionalities without the need for complex post-polymerization modifications.[3]

This compound is a bifunctional molecule featuring a chloroalkane group, which can act as an initiator for ATRP, and a trimethylsilyl-protected alkyne, a valuable handle for post-polymerization modification via azide-alkyne "click" chemistry. Its use as an initiator opens the door to the synthesis of α-alkynyl-functionalized polystyrene, a versatile precursor for a wide range of advanced materials.

Mechanistic Insight: ATRP of Styrene Initiated by this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a reversible equilibrium between active (propagating) and dormant polymer chains.[4] This equilibrium is mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.[4]

The polymerization of styrene using this compound as an initiator proceeds through the following key steps:

-

Initiation: The carbon-chlorine bond in this compound is homolytically cleaved by the copper(I) complex (e.g., Cu(I)Br/PMDETA), generating a carbon-centered radical and the oxidized copper(II) complex (Cu(II)Br₂/PMDETA). This radical then adds to the first styrene monomer, initiating the polymer chain.

-

Propagation: The newly formed polystyryl radical propagates by adding to subsequent styrene monomers.

-

Deactivation: The propagating radical is reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a halogen end-group and regenerating the Cu(I) complex. This rapid and reversible deactivation process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.[2]

This controlled process results in the formation of polystyrene chains with a (trimethylsilyl-protected)-pentynyl group at the α-terminus and a bromine atom at the ω-terminus.

Figure 1: Simplified workflow of ATRP initiation and propagation.

Experimental Protocol: Synthesis of α-(5-trimethylsilyl-4-pentynyl)-polystyrene

This protocol details the synthesis of α-(5-trimethylsilyl-4-pentynyl)-polystyrene via ATRP.

3.1. Materials

| Reagent | CAS Number | Supplier | Purity | Notes |

| Styrene | 100-42-5 | Sigma-Aldrich | ≥99% | Inhibitor removed prior to use. |

| This compound | 77113-48-5 | Sigma-Aldrich | 97% | Initiator.[5] |

| Copper(I) bromide (CuBr) | 7787-70-4 | Sigma-Aldrich | 99.99% | Purified before use. |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | Sigma-Aldrich | ≥99% | Ligand. |

| Anisole | 100-66-3 | Sigma-Aldrich | 99.7% | Anhydrous, solvent. |

| Methanol | 67-56-1 | Fisher Scientific | ACS Grade | For precipitation. |

| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | ≥99.9% | For GPC analysis. |

3.2. Equipment

-

Schlenk line and glassware

-

Magnetic stirrer with heating plate

-

Syringes and needles

-

Temperature controller

-

Gel Permeation Chromatography (GPC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

3.3. Procedure

3.3.1. Purification of Reagents

-

Styrene: Pass styrene through a column of basic alumina to remove the inhibitor. Store under an inert atmosphere at 4 °C.

-

CuBr: Stir CuBr in glacial acetic acid, filter, wash with ethanol, then diethyl ether, and dry under vacuum.

3.3.2. Polymerization

The target degree of polymerization (DP) for this example is 100, leading to a polystyrene of approximately 10,400 g/mol . The molar ratio of reagents will be [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

-

Add anisole (5 mL) via a degassed syringe.

-

Add PMDETA (21 µL, 0.1 mmol) via a degassed syringe. The solution should turn green/blue.

-

Add the purified styrene (11.4 mL, 100 mmol) via a degassed syringe.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Finally, add this compound (17.5 mg, 0.1 mmol) via a degassed syringe to start the polymerization.

-

Immerse the flask in a preheated oil bath at 110 °C and stir.

-

Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and polydispersity).

3.3.3. Termination and Purification

-

After the desired conversion is reached (e.g., ~50-70% to ensure good end-group fidelity), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

-

Dilute the mixture with THF (~5 mL).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (~200 mL) with vigorous stirring.

-

Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

3.4. Characterization

-

¹H NMR: Confirm the polymer structure and calculate the monomer conversion. The presence of the trimethylsilyl protons at ~0.15 ppm will confirm the incorporation of the initiator.

-

GPC: Determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). A PDI value close to 1.1 is indicative of a controlled polymerization.

Expected Results and Data

The following table provides expected data for a typical ATRP of styrene initiated by this compound.

| Parameter | Value |

| Target Mₙ ( g/mol ) | 10,400 |

| Monomer Conversion (%) | 65 |

| Experimental Mₙ (GPC, g/mol ) | ~7,000 |

| Polydispersity Index (PDI) | ≤ 1.2 |

| α-End Group | -(CH₂)₃-C≡C-Si(CH₃)₃ |

| ω-End Group | -Br |

Post-Polymerization Modification: Gateway to Advanced Architectures

The true utility of employing this compound as an initiator lies in the versatility of the terminal alkyne group. After deprotection of the trimethylsilyl group (e.g., using tetrabutylammonium fluoride), the terminal alkyne can be readily functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the conjugation of the polystyrene chains to a wide variety of molecules, including:

-

Biomolecules (peptides, proteins, DNA) for drug delivery applications.

-

Fluorescent dyes for imaging.

-

Other polymer chains to create block copolymers.

-

Surfaces for the creation of functional materials.

Figure 2: Workflow from functional initiator to modified polymer.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High PDI (> 1.5) | Impurities in monomer or solvent (e.g., water, oxygen). Insufficient deoxygenation. Incorrect ratio of reagents. | Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the reaction mixture. Double-check calculations for reagent amounts. |

| Low Initiator Efficiency | Impurities in the initiator. Side reactions. | Use high-purity initiator. Optimize reaction temperature and time to minimize side reactions. |

| Bimodal GPC Trace | Chain transfer reactions. Presence of impurities that can initiate polymerization. | Lower the polymerization temperature. Ensure the purity of all components. |